EZH2 Wild-Type Inhibitory Potency
Compound N40—a pyridone-benzamide derivative incorporating the 1-methyl-2-benzimidazolinone moiety—exhibited superior EZH2 WT inhibitory activity compared to the FDA-approved EZH2 inhibitor tazemetostat (compound 1) [1]. Biochemical assays demonstrated that N40 (IC50 = 0.32 nM) was approximately 3.75-fold more potent than tazemetostat (IC50 = 1.20 nM) against EZH2 WT [1].
| Evidence Dimension | EZH2 wild-type enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.32 nM (N40, bearing 1-methyl-2-benzimidazolinone scaffold) |
| Comparator Or Baseline | Tazemetostat (compound 1): IC50 = 1.20 nM |
| Quantified Difference | ~3.75-fold improvement in potency |
| Conditions | Biochemical enzymatic assay; EZH2 wild-type; Bioorg. Med. Chem. 2024 |
Why This Matters
A 3.75-fold lower IC50 at the enzymatic level directly translates to a lower dose requirement for equivalent target engagement, which is a critical driver for selecting this scaffold in EZH2 inhibitor lead optimization.
- [1] Wu, D. et al. Discovery of novel pyridone-benzamide derivatives possessing a 1-methyl-2-benzimidazolinone moiety as potent EZH2 inhibitors for the treatment of B-cell lymphomas. Bioorg. Med. Chem. 105, 117725 (2024). N40 IC50 = 0.32 nM vs. tazemetostat IC50 = 1.20 nM. View Source
